Cas no 1217769-04-4 (Pravastatin Lactone-d3)

Pravastatin Lactone-d3 is a deuterated analog of pravastatin lactone, where three hydrogen atoms are replaced by deuterium. This stable isotope-labeled compound is primarily used as an internal standard in quantitative mass spectrometry analyses, ensuring high accuracy and reproducibility in pharmacokinetic and metabolic studies. The incorporation of deuterium minimizes interference from endogenous compounds, enhancing analytical precision. Its structural similarity to pravastatin lactone allows for reliable tracking of the parent drug and its metabolites in biological matrices. This compound is valuable in pharmaceutical research, particularly in drug development and bioequivalence studies, where precise measurement of pravastatin and its derivatives is critical.
Pravastatin Lactone-d3 structure
Pravastatin Lactone-d3 structure
Product name:Pravastatin Lactone-d3
CAS No:1217769-04-4
MF:C23H34O6
MW:409.53095293045
CID:4553133
PubChem ID:45040261

Pravastatin Lactone-d3 Chemical and Physical Properties

Names and Identifiers

    • Pravastatin Lactone-d3
    • OQARDMYXSOFTLN-BGFMQMSKSA-N
    • [2H3]-Pravastatin Lactone
    • Pravastatin EP Impurity D-d3 (Pravastatin Lactone-d3)
    • [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate
    • (2S)-2-(Methyl-d3)butanoic Acid (1S,3S,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester
    • 1217769-04-4
    • HY-121795S
    • CS-0200784
    • Inchi: 1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1/i2D3
    • InChI Key: OQARDMYXSOFTLN-BGFMQMSKSA-N
    • SMILES: C(O[C@@H]1[C@@]2([H])C(C=C[C@H](C)[C@@H]2CC[C@@H]2C[C@@H](O)CC(=O)O2)=C[C@@H](O)C1)(=O)[C@@H](C([2H])([2H])[2H])CC

Computed Properties

  • Exact Mass: 409.254
  • Monoisotopic Mass: 409.254
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 668
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.1A^2
  • XLogP3: 2.4

Experimental Properties

  • Melting Point: 138-1400C
  • Solubility: Chloroform (Slightly), Methanol (Slightly)

Pravastatin Lactone-d3 Security Information

Pravastatin Lactone-d3 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P701192-10mg
Pravastatin Lactone-d3
1217769-04-4
10mg
$ 3244.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-219636-1mg
Pravastatin Lactone-D3,
1217769-04-4
1mg
¥4475.00 2023-09-05
A2B Chem LLC
AX33004-1mg
PravastatinLactone-d3
1217769-04-4
1mg
$529.00 2024-04-20
TRC
P701192-1mg
Pravastatin Lactone-d3
1217769-04-4
1mg
$ 420.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-219636-1 mg
Pravastatin Lactone-D3,
1217769-04-4
1mg
¥4,475.00 2023-07-11
A2B Chem LLC
AX33004-10mg
PravastatinLactone-d3
1217769-04-4
10mg
$3271.00 2024-04-20

Pravastatin Lactone-d3 Related Literature

Additional information on Pravastatin Lactone-d3

Comprehensive Analysis of Pravastatin Lactone-d3 (CAS No. 1217769-04-4): Applications, Mechanisms, and Research Insights

Pravastatin Lactone-d3 (CAS No. 1217769-04-4) is a deuterium-labeled derivative of pravastatin lactone, a critical intermediate in the metabolism of the widely prescribed cholesterol-lowering drug pravastatin. This compound has garnered significant attention in pharmaceutical research due to its utility as an internal standard in LC-MS (Liquid Chromatography-Mass Spectrometry) and bioanalytical assays. The incorporation of deuterium (d3) enhances its stability and detection sensitivity, making it indispensable for drug metabolism studies and pharmacokinetic research.

In recent years, the demand for deuterated compounds like Pravastatin Lactone-d3 has surged, driven by advancements in precision medicine and the need for accurate biomarker quantification. Researchers frequently search for terms such as "deuterated internal standards for statins" or "pravastatin lactone-d3 synthesis", reflecting the compound's niche yet vital role. Its application extends to clinical trials, where it aids in monitoring drug interactions and metabolic pathways, addressing common queries like "how to improve LC-MS accuracy in statin analysis".

The mechanism of Pravastatin Lactone-d3 revolves around its structural similarity to endogenous pravastatin metabolites. This property allows it to serve as a reliable reference in quantitative bioanalysis, particularly for studies focusing on HMG-CoA reductase inhibition. With the rise of personalized therapeutics, questions like "role of deuterated analogs in drug development" have become prevalent, underscoring the compound's relevance in modern pharmacology.

From a synthetic chemistry perspective, Pravastatin Lactone-d3 is produced through meticulous isotopic labeling techniques, ensuring high isotopic purity (>98%). This precision aligns with the growing emphasis on quality control in pharmaceutical manufacturing, a topic frequently explored in forums and scientific literature. Researchers also investigate "pravastatin lactone-d3 stability under various pH conditions", highlighting its robustness in diverse experimental setups.

Beyond its analytical applications, Pravastatin Lactone-d3 contributes to metabolomics research, where it helps elucidate the complex metabolic fate of pravastatin. Searches for "statins and liver enzyme interactions" or "pravastatin lactone-d3 pharmacokinetics" reflect the compound's role in addressing safety and efficacy concerns. Its use in in vitro and in vivo studies further solidifies its position as a cornerstone in cardiovascular drug research.

In conclusion, Pravastatin Lactone-d3 (CAS No. 1217769-04-4) exemplifies the intersection of isotope chemistry and pharmaceutical innovation. As the scientific community continues to explore advanced drug monitoring techniques, this compound remains pivotal for ensuring data accuracy and reproducibility. Its alignment with trending topics like "biomarker validation" and "high-throughput screening" ensures its enduring relevance in both academic and industrial settings.

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